4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of furo[3,4-b]pyridine derivatives This compound is characterized by the presence of a bromophenyl group attached to a dihydrofuro[3,4-b]pyridine core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,4-b]pyridine Core: The initial step involves the cyclization of appropriate precursors to form the furo[3,4-b]pyridine core. This can be achieved through the reaction of a pyridine derivative with a suitable dihydrofuran compound under acidic or basic conditions.
Bromination: The introduction of the bromophenyl group is carried out through a bromination reaction. This involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization of the intermediate compounds to yield the target molecule. This may require specific reaction conditions such as elevated temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery and material science.
Material Science: The unique structural features of the compound make it suitable for the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: Researchers explore its biological activity, including its interactions with enzymes, receptors, and other biomolecules, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-2,5,6,7-tetrahydro-2-thioxo-1H-cyclopenta[b]pyridine-3-carbonitrile
- 2-(3-Bromophenyl)pyridine
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is unique due to its specific structural features, including the fused furo[3,4-b]pyridine core and the bromophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
4-(3-bromophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-8-3-1-2-7(4-8)9-5-11(16)15-10-6-18-13(17)12(9)10/h1-4,9H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWVUHVTIIFPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)NC1=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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